molecular formula C15H15N3 B5632669 4,6-dimethyl-2-[(3-methylphenyl)amino]nicotinonitrile

4,6-dimethyl-2-[(3-methylphenyl)amino]nicotinonitrile

Cat. No. B5632669
M. Wt: 237.30 g/mol
InChI Key: GERGDDMRPQMVID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including 4,6-dimethyl-2-[(3-methylphenyl)amino]nicotinonitrile, often involves multi-step chemical reactions that start from simple precursors. A common approach involves the condensation of malononitrile with aldehydes and ketones in the presence of ammonium acetate, followed by various cyclization and substitution reactions to introduce the desired functional groups (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016). Another approach might include the use of Heck coupling reactions for the introduction of the aryl group (Ismail & Boykin, 2004).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by the presence of a nicotinonitrile core, which is a pyridine ring substituted with a nitrile group. The substitution pattern on the pyridine ring, such as the positions of methyl groups and the amino-aryl moiety, plays a significant role in defining the molecular geometry and the electronic distribution within the molecule. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the molecular structure of such compounds (Fun, Chantrapromma, Kobkeatthawin, Padaki, & Isloor, 2010).

Chemical Reactions and Properties

Nicotinonitrile derivatives, including this compound, can participate in various chemical reactions, reflecting their rich chemistry. They can undergo nucleophilic addition reactions at the cyano group, leading to the formation of amines, amides, and other derivatives. The presence of the amino-aryl moiety also allows for electrophilic substitution reactions on the aromatic ring, enabling further functionalization of the molecule (Shramm & Konshin, 1982).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and crystalline structure, are influenced by its molecular structure. The symmetry and bulkiness of substituents, along with intermolecular interactions such as hydrogen bonding and π-π stacking, affect the compound's state, solubility in various solvents, and crystalline form (Chantrapromma, Fun, Suwunwong, Padaki, & Isloor, 2009).

properties

IUPAC Name

4,6-dimethyl-2-(3-methylanilino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-10-5-4-6-13(7-10)18-15-14(9-16)11(2)8-12(3)17-15/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERGDDMRPQMVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C(=CC(=N2)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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